Insulin receptor substrate-2 is a critical signaling molecule that mediates the effects of insulin and insulin-like growth factors. It plays a significant role in numerous biological processes, including metabolism, cell growth, and survival. This protein is particularly important in the context of insulin signaling pathways, acting as an adaptor between receptor tyrosine kinases and downstream effectors, thus facilitating various cellular responses to insulin and other cytokines.
Insulin receptor substrate-2 is classified within the insulin receptor substrate protein family. It was initially identified as an alternative signaling route for insulin receptor-mediated actions. The gene encoding this protein is located on human chromosome 13, and its expression can be influenced by various factors, including hormones like progesterone and glucagon-like peptide 1. Insulin receptor substrate-2 has been implicated in several physiological processes, including glucose homeostasis and cellular growth regulation .
The synthesis of insulin receptor substrate-2 involves transcription from its gene followed by translation into protein. In vitro studies have shown that various stimuli can induce the expression of this protein. For example, treatments with cyclic adenosine monophosphate and progesterone have been shown to enhance IRS-2 expression in specific cell models .
The synthesis can be influenced by different signaling pathways. Insulin treatment has been shown to down-regulate IRS-2 expression through a phosphatidylinositol 3-kinase-dependent mechanism, indicating that IRS-2 levels are tightly regulated by cellular signaling dynamics .
The molecular structure of insulin receptor substrate-2 consists of several functional domains, including phosphotyrosine-binding domains that facilitate its interaction with activated receptors. The protein exhibits high amino acid sequence identity with its homologs, indicating evolutionary conservation of function .
The complete amino acid sequence of insulin receptor substrate-2 has been characterized, revealing critical phosphorylation sites that are essential for its function in signal transduction. Structural studies have identified key motifs that are involved in binding to insulin receptors and other signaling molecules .
Insulin receptor substrate-2 participates in various biochemical reactions as part of the insulin signaling cascade. Upon phosphorylation by activated receptors, it undergoes conformational changes that enable it to interact with downstream signaling proteins such as phosphatidylinositol 3-kinase and Akt.
The phosphorylation of specific tyrosine residues on insulin receptor substrate-2 is crucial for its function as a signaling adaptor. This post-translational modification enhances its ability to recruit other signaling molecules, thereby amplifying the cellular response to insulin .
The mechanism by which insulin receptor substrate-2 exerts its effects involves several steps:
Research has demonstrated that the activation of the phosphatidylinositol 3-kinase pathway via insulin receptor substrate-2 is critical for mediating various cellular responses, including those related to metabolism and cell survival .
Insulin receptor substrate-2 is a soluble protein predominantly found in the cytoplasm but can translocate to the nucleus under certain conditions. Its stability and activity are influenced by post-translational modifications such as phosphorylation.
Chemically, insulin receptor substrate-2 is characterized by its ability to undergo phosphorylation, which is essential for its function in signal transduction pathways. The protein's interactions with other molecules are largely mediated through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Insulin receptor substrate-2 has significant implications in various fields of research:
The IRS2 segment spanning residues 989-1007 contains critical tyrosine phosphorylation motifs (YXXM) that serve as docking sites for Src Homology 2 (SH2) domain-containing proteins. Specifically, Tyr999 and Tyr1006 (human IRS2 numbering) are embedded in Y999VNI and Y1006VPMS motifs, which undergo phosphorylation by the insulin receptor kinase (IRK) or IGF-1 receptor kinase (IGF1RK) [3] [9]. These motifs recruit downstream effectors like the p85α regulatory subunit of PI3K, initiating metabolic and mitogenic signaling cascades. Structural analyses reveal that the flanking residues C-terminal to the phosphotyrosine dictate binding specificity:
Table 1: SH2 Domain Interactions with IRS2 (989-1007) Phosphorylation Motifs
Phosphorylation Site | Motif Sequence | Primary SH2 Binders | Functional Pathway |
---|---|---|---|
Tyr999 | YPVNI | PI3K p85α, Grb2 | Metabolic regulation |
Tyr1006 | YPVPMS | PI3K p85α, CRK | Mitogenesis, Survival |
This segment’s conformational flexibility allows simultaneous engagement with multiple SH2 partners, enabling signal diversification. Mutagenesis studies show that replacing Val1000 with bulkier residues disrupts PI3K recruitment, underscoring the role of motif accessibility [9].
The pleckstrin homology (PH) and phosphotyrosine-binding (PTB) domains of IRS2 anchor it to activated receptors:
IRS2 uniquely harbors a KRLB domain (kinase regulatory-loop binding; aa 591–786), which enhances receptor coupling by binding the kinase activation loop of IGF1R. This domain is absent in IRS1, explaining IRS2’s preferential recruitment to IGF1R in hematopoietic cells [5] [6]. Receptor chimeras demonstrate that replacing IR’s juxtamembrane with IGF1R’s (e.g., Leu973→Phe) switches substrate preference from IRS1 to IRS2 [6].
Table 2: IRS2 Domain Architecture and Receptor-Binding Features
Domain | Residue Range | Key Binding Partners | Functional Impact |
---|---|---|---|
PH | 31–147 | PIP3, IR/IGF1R | Membrane recruitment |
PTB | 194–297 | NPXY motifs (IR/IGF1R) | Receptor docking |
KRLB | 591–786 | IGF1R activation loop | Enhanced kinase binding |
IRS2 exhibits distinct binding kinetics compared to IRS1 and IRS4:
Notably, IRS2 uniquely binds sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) via a FLVRES-like motif (Tyr1006-Gly-Ser-Ser), linking insulin signaling to calcium flux. This interaction is absent in IRS1/IRS4 [10].
Table 3: Functional Specificity of IRS Protein Family Members
Feature | IRS2 | IRS1 | IRS4 |
---|---|---|---|
Primary Receptor | IGF1R > IR | IR > IGF1R | IR/IGF1R hybrid |
PI3K Binding (YXXM) | 6 sites (Strong p85α) | 9 sites (Strong p85α) | 2 sites (Weak p85α) |
Unique Interactors | SERCA, Gab-1, KRLB targets | Grb2, SHPS-1 | TrkA, NGF receptors |
Metabolic Role | Hepatic gluconeogenesis | Muscle glucose uptake | Not characterized |
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